RO2959 Monohydrochloride: A Technical Guide to a Potent and Selective CRAC Channel Inhibitor
RO2959 Monohydrochloride: A Technical Guide to a Potent and Selective CRAC Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, particularly T lymphocytes.[1][2][3] Developed through a collaboration between Synta Pharmaceuticals and Hoffmann-La Roche, this small molecule compound has demonstrated significant potential in the preclinical setting as a modulator of T-cell activation and effector functions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of RO2959 monohydrochloride, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of immunology and inflammation.
Discovery and Development
RO2959 emerged from a research program focused on identifying novel oral therapeutics for inflammatory diseases. The collaboration between Synta Pharmaceuticals and Roche aimed to discover and develop small-molecule drugs targeting CRAC channels, which are crucial for immune cell function.[2] RO2959, with the chemical name 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide, was identified as a lead candidate from this program.[4]
While initial preclinical data were promising, the development of RO2959 monohydrochloride beyond these early studies is not well-documented in publicly available literature. There is no evidence to suggest that the compound has entered formal clinical trials.[5][6] Further inquiries into its development status would require direct communication with the involved pharmaceutical companies.
Mechanism of Action: Inhibition of Store-Operated Calcium Entry
RO2959 exerts its biological effects by selectively inhibiting the Orai1 protein, the pore-forming subunit of the CRAC channel.[1][3] The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a process initiated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).
The signaling pathway leading to CRAC channel activation and its inhibition by RO2959 is depicted below:
Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.
By blocking the Orai1 channel, RO2959 effectively curtails the sustained influx of calcium necessary for the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which is critical for T-cell proliferation and cytokine gene expression.[1][4]
Quantitative Data
The inhibitory potency of RO2959 has been quantified across various in vitro assays. The following tables summarize the key IC50 values reported in the literature.
Table 1: Inhibitory Activity of RO2959 on CRAC Channels and SOCE
| Target/Process | Cell Line/System | IC50 (nM) | Reference |
| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 | [1] |
| Orai1/Stim1-mediated SOCE | CHO cells | 25 | [1] |
| Orai3-mediated SOCE | CHO cells | 530 | [1] |
| SOCE in activated CD4+ T lymphocytes | Human primary cells | 265 | [1] |
Table 2: Functional Inhibition by RO2959 in T-Cells
| Functional Outcome | Cell Type | Assay | IC50 | Reference |
| IL-2 Production | Human T-Cells | ELISA | Potent Inhibition | [1] |
| T-Cell Proliferation | Human T-Cells | Mixed Lymphocyte Reaction | Complete Inhibition | [1] |
| Gene Expression | Human T-Cells | Microarray | Potent Blockade | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of RO2959.
Electrophysiology (ICRAC Measurement)
This protocol describes the whole-cell patch-clamp technique to measure CRAC channel currents.
Caption: Workflow for Electrophysiological Measurement of ICRAC.
Methodology:
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Cell Preparation: RBL-2H3 cells are cultured on glass coverslips.
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Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains a physiological salt solution, and the intracellular pipette solution contains a high concentration of a calcium chelator (e.g., BAPTA) to ensure passive store depletion.
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Store Depletion and ICRAC Activation: After establishing a whole-cell configuration, the cell is held at a holding potential of 0 mV. Store depletion is initiated by the inclusion of IP3 in the pipette solution or by bath application of a SERCA pump inhibitor like thapsigargin in a calcium-free external solution.
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Drug Application: RO2959 is applied at various concentrations to the bath solution.
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Data Acquisition: ICRAC is measured by applying voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) at regular intervals.
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Data Analysis: The inward current at negative potentials is analyzed to determine the extent of inhibition by RO2959, and an IC50 value is calculated.
Calcium Influx Assay (Fura-2 AM)
This protocol outlines the measurement of intracellular calcium changes to assess SOCE inhibition.
Caption: Workflow for Calcium Influx Assay.
Methodology:
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Cell Preparation: Cells (e.g., Jurkat T-cells or CHO cells stably expressing Orai1/Stim1) are seeded in a 96-well plate.
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Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM in a physiological buffer.
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Inhibitor Incubation: Cells are pre-incubated with varying concentrations of RO2959.
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Store Depletion: The extracellular medium is replaced with a calcium-free buffer containing a store-depleting agent (e.g., thapsigargin).
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Calcium Add-back: After a period of store depletion, a solution containing calcium is added back to the wells to initiate SOCE.
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Fluorescence Measurement: The fluorescence emission at 510 nm is measured with excitation at 340 nm and 380 nm using a fluorescence plate reader.
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Data Analysis: The change in the 340/380 nm fluorescence ratio upon calcium add-back is used to quantify SOCE. The percentage of inhibition by RO2959 is calculated to determine the IC50 value.
T-Cell Proliferation and Cytokine Production Assays
This section describes methods to assess the functional consequences of CRAC channel inhibition in T-cells.
Methodology for T-Cell Proliferation (Mixed Lymphocyte Reaction - MLR):
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Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.
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Co-culture: Responder PBMCs from one donor are co-cultured with irradiated (to prevent proliferation) stimulator PBMCs from the other donor in the presence of varying concentrations of RO2959.
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Proliferation Measurement: After several days of incubation, T-cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or by using a dye dilution assay (e.g., CFSE).
Methodology for Cytokine Production (IL-2 ELISA):
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T-Cell Stimulation: Purified human CD4+ T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of different concentrations of RO2959.
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Supernatant Collection: After 24-48 hours, the cell culture supernatant is collected.
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ELISA: The concentration of IL-2 in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
Selectivity Profile
A key attribute of RO2959 is its high selectivity for CRAC channels. Studies have shown that RO2959 has no significant inhibitory effect on a wide range of other cellular receptors, transporters, and ion channels, including GABA receptors, dopamine (B1211576) and serotonin (B10506) transporters, and various potassium, chloride, and other calcium channels (e.g., TRPC1, TRPM2, TRPM4, and Cav1.2). This selectivity profile suggests a lower potential for off-target side effects.
Conclusion and Future Perspectives
RO2959 monohydrochloride is a well-characterized, potent, and selective inhibitor of the Orai1-containing CRAC channel. Its ability to effectively block T-cell activation, proliferation, and cytokine production in preclinical models highlights its potential as a therapeutic agent for autoimmune and inflammatory diseases. However, the lack of publicly available data on its further development into clinical trials suggests that its progression may have been halted or has not been disclosed.
The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of immunology and drug discovery. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of RO2959 and similar CRAC channel inhibitors is warranted to fully elucidate their therapeutic potential. The continued exploration of CRAC channel modulators remains a promising avenue for the development of novel treatments for a range of immune-mediated disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
